Mass Shift and Multiplexing vs. ¹³C₆,¹⁵N₄-Arginine
In SILAC-based quantitative proteomics, Arginine-15N4,d7 (hydrochloride) provides a +11 Da mass shift relative to unlabeled arginine, compared to the +10 Da shift provided by ¹³C₆,¹⁵N₄-arginine (Arg-10) [1]. While Arg-10 is theoretically preferable for a larger shift, its use in fission yeast SILAC is compromised by significant metabolic conversion to Arg-7 and other products, leading to quantification errors. In contrast, the ¹⁵N₄,d₇ isotopologue, when used with appropriate genetic modifications (car1⁺ and aru1⁺ deletion), exhibits minimal conversion and maintains isotopic purity [2].
| Evidence Dimension | Mass shift from unlabeled arginine |
|---|---|
| Target Compound Data | +11 Da |
| Comparator Or Baseline | +10 Da (¹³C₆,¹⁵N₄-arginine) |
| Quantified Difference | +1 Da larger mass shift |
| Conditions | SILAC labeling in Schizosaccharomyces pombe (fission yeast) |
Why This Matters
The larger +11 Da mass shift improves spectral separation from the light isotopologue, while the deuterium component provides an orthogonal detection handle, enabling more accurate and interference-free quantification in multiplexed proteomics experiments.
- [1] Borek, W. E., Groenewald, J. V., Hagan, I. M., & Grallert, A. (2015). Deletion of genes encoding arginase improves use of “heavy” isotope-labeled arginine for mass spectrometry in fission yeast. PLoS ONE, 10(6), e0129592. View Source
- [2] Borek, W. E., Groenewald, J. V., Hagan, I. M., & Grallert, A. (2015). Deletion of genes encoding arginase improves use of “heavy” isotope-labeled arginine for mass spectrometry in fission yeast. PLoS ONE, 10(6), e0129592. View Source
